molecular formula C8H9F2NO B3055299 4-(Difluoromethoxy)-N-methylaniline CAS No. 638192-10-6

4-(Difluoromethoxy)-N-methylaniline

Cat. No.: B3055299
CAS No.: 638192-10-6
M. Wt: 173.16 g/mol
InChI Key: CPJDMOYBXCOOEQ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-N-methylaniline is an organic compound characterized by the presence of a difluoromethoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-N-methylaniline typically involves the introduction of a difluoromethoxy group to an aniline precursor. One common method is the reaction of aniline with difluoromethylating agents under specific conditions. For example, the difluoromethylation of aniline can be achieved using difluorocarbene reagents in the presence of a base such as potassium hydroxide in acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethoxy group to the aniline ring. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

4-(Difluoromethoxy)-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-N-methylaniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the proliferation of epithelial cells by interfering with the TGF-β1 signaling pathway. This inhibition is achieved through the reduction of Smad2/3 phosphorylation levels, which plays a crucial role in the epithelial-mesenchymal transition process .

Comparison with Similar Compounds

4-(Difluoromethoxy)-N-methylaniline can be compared with other similar compounds, such as:

    4-(Trifluoromethoxy)-N-methylaniline: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    4-Methoxyaniline: Contains a methoxy group instead of a difluoromethoxy group.

    4-(Difluoromethoxy)aniline: Lacks the N-methyl group present in this compound.

The uniqueness of this compound lies in its specific difluoromethoxy substitution, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-(difluoromethoxy)-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5,8,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJDMOYBXCOOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592941
Record name 4-(Difluoromethoxy)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638192-10-6
Record name 4-(Difluoromethoxy)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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